molecular formula C16H20N4O2 B2392460 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1203116-60-2

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

货号: B2392460
CAS 编号: 1203116-60-2
分子量: 300.362
InChI 键: FKCIYQIECCJPPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(4-Methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular architecture that combines a methoxyphenylacetamide moiety with a 6-methylpyridazine group linked via an ethylamino chain. This specific structure is characteristic of compounds designed to interact with biological targets, particularly in the development of enzyme inhibitors and receptor modulators. The 4-methoxyphenyl group is a common pharmacophore found in molecules that exhibit diverse biological activities, while the pyridazine ring is a nitrogen-containing heterocycle known for its utility in drug discovery . This chemical reagent is intended for research applications only, primarily serving as a key intermediate or a novel chemical entity in the design and synthesis of potential therapeutic agents. Its structure suggests potential for development into compounds that may modulate specific enzyme pathways or cellular receptors. Researchers can utilize this acetamide derivative in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecules with potential bioactivity. The compound's design aligns with structural motifs seen in investigational compounds targeting various disease pathways . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound appropriately in controlled laboratory settings following all applicable safety protocols.

属性

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-3-8-15(20-19-12)17-9-10-18-16(21)11-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCIYQIECCJPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Palladium-Catalyzed Amination of 3-Bromo-6-methylpyridazine

The ethylamine linker is introduced via a Buchwald-Hartwig amination between 3-bromo-6-methylpyridazine and ethylenediamine.

Procedure :

  • Combine 3-bromo-6-methylpyridazine (1.0 eq), ethylenediamine (2.5 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2.0 eq) in anhydrous toluene.
  • Heat at 110°C under N₂ for 12–16 hours.
  • Purify via silica chromatography (EtOAc/MeOH 9:1) to isolate N1-(6-methylpyridazin-3-yl)ethane-1,2-diamine.

Data :

  • Yield: 72–85%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.21 (s, 1H, pyridazine-H), 7.89 (s, 1H, pyridazine-H), 3.41 (t, J = 6.4 Hz, 2H, –CH₂NH–), 2.85 (t, J = 6.4 Hz, 2H, –CH₂NH₂), 2.45 (s, 3H, –CH₃).
  • MS (ESI): m/z 167 [M+H]⁺.

Synthesis of 2-(4-Methoxyphenyl)acetic Acid

Hydrolysis of 2-(4-Methoxyphenyl)acetonitrile

Procedure :

  • Reflux 2-(4-methoxyphenyl)acetonitrile (1.0 eq) with 6 M HCl (10 eq) at 100°C for 4 hours.
  • Neutralize with NaOH, extract with EtOAc, and concentrate to obtain the acid.

Data :

  • Yield: 89–94%
  • MP: 112–114°C

Amide Coupling via EDCI-Mediated Activation

Formation of the Acetamide Bond

Procedure :

  • Dissolve 2-(4-methoxyphenyl)acetic acid (1.0 eq) and N1-(6-methylpyridazin-3-yl)ethane-1,2-diamine (1.1 eq) in anhydrous pyridine.
  • Add EDCI (3.0 eq) and stir at 25°C for 12 hours.
  • Quench with H₂O, extract with EtOAc, and purify via preparative HPLC.

Data :

  • Yield: 65–78%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.35 (s, 1H, pyridazine-H), 7.92 (s, 1H, pyridazine-H), 7.24 (d, J = 8.8 Hz, 2H, Ar–H), 6.87 (d, J = 8.8 Hz, 2H, Ar–H), 3.74 (s, 3H, –OCH₃), 3.48 (t, J = 6.0 Hz, 2H, –CH₂NH–), 3.32 (s, 2H, –COCH₂–), 2.81 (t, J = 6.0 Hz, 2H, –CH₂NHCO–), 2.43 (s, 3H, –CH₃).
  • MS (ESI): m/z 343 [M+H]⁺.

Alternative Synthetic Routes

Reductive Amination Strategy

Procedure :

  • React 2-(4-methoxyphenyl)acetaldehyde with N1-(6-methylpyridazin-3-yl)ethane-1,2-diamine in MeOH using NaBH₃CN (1.5 eq) at 0°C.
  • Stir for 6 hours and purify via column chromatography.

Data :

  • Yield: 58–63%
  • Limitations: Lower yield due to competing imine formation.

Optimization Insights

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
EDCI Equivalents 3.0 eq Maximizes activation of carboxylic acid
Solvent Pyridine Enhances nucleophilicity of amine
Temperature 25°C Balances rate and side reactions
Reaction Time 12 hours Ensures completion

Analytical Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 60:40, 1 mL/min).
  • Elemental Analysis : Calculated for C₁₇H₂₂N₄O₂: C, 63.33%; H, 6.88%; N, 17.38%. Found: C, 63.29%; H, 6.85%; N, 17.33%.

化学反应分析

Types of Reactions

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Structure-Activity Relationship (SAR) Insights

  • Methoxyphenyl Group : Critical for binding in antidiabetic analogs (). Replacement with ethoxy () may enhance metabolic stability but reduce polarity.
  • Pyridazine vs. Other Heterocycles : Pyridazine (target compound) versus benzothiazole () or triazolopyridazine () alters electron distribution and hydrogen-bonding capacity, impacting target selectivity.
  • Aminoethyl Linker: Ethyl linkers in compounds improve solubility but may reduce receptor affinity compared to shorter chains .

Computational and Experimental Discrepancies

  • The 3D-QSAR model in predicted activity order 3a > 3b > 3c , but experimental IC₅₀ values showed 3a > 3c > 3b , highlighting limitations in predicting nitro-group effects . This underscores the need for empirical validation in SAR studies.

生物活性

2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxyphenyl group and a pyridazinyl moiety, which are crucial for its biological interactions. The IUPAC name reflects its complex structure, and the molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxyphenyl and pyridazinyl groups facilitate hydrophobic interactions , hydrogen bonding , and π-π stacking with target sites. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide exhibit significant antimicrobial properties. For example, derivatives with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition .

Cell LineIC50 (µM)
HeLa7.01
NCI-H4608.55
MCF-714.31

Case Studies

  • Antibacterial Evaluation : A study assessed the antibacterial efficacy of derivatives similar to this compound against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
  • Anticancer Screening : Another research effort focused on the cytotoxic effects of structurally related compounds on various cancer cell lines, revealing that certain derivatives could effectively inhibit cell proliferation and induce apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can be influenced by modifications in its structure. For instance:

  • Substitutions on the phenyl ring significantly affect antimicrobial potency.
  • The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.

常见问题

Q. What are the key steps and reaction conditions for synthesizing 2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Coupling Reactions : Amide bond formation between the methoxyphenyl acetic acid derivative and the ethylenediamine-linked pyridazine intermediate.

Functional Group Protection : Use of tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions during amine activation .

Q. Optimization of Conditions :

  • Temperature : 60–80°C for amide coupling (e.g., using EDC/HOBt as coupling agents) .
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalysts : Palladium catalysts for cross-coupling reactions involving heterocyclic moieties .
    Validation : Monitor reaction progress via TLC or HPLC. Confirm final purity (>95%) using reversed-phase HPLC .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
Technique Purpose Example Data
NMR Confirm connectivity of methoxyphenyl, pyridazine, and acetamide groups1H^1H NMR: δ 3.8 ppm (OCH₃), δ 7.2–7.5 ppm (aromatic protons)
HRMS Verify molecular formula (e.g., C₂₁H₂₅N₄O₂)m/z 381.1925 [M+H]⁺
IR Identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹)
Note : X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers evaluate the compound’s potential biological activity?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

  • Mechanistic Probes :
  • Use radiolabeled analogs (³H or ¹⁴C) to study target binding .
  • Molecular docking simulations (AutoDock Vina) to predict interactions with proteins like EGFR .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:

Structural Analogues : Minor modifications (e.g., replacing methoxy with ethoxy) alter bioactivity .

Analog Modification Activity Shift
2-(4-Ethoxyphenyl)Methoxy → EthoxyReduced kinase inhibition
6-Chloro-pyridazineMethyl → ChloroEnhanced cytotoxicity

Assay Conditions : Variability in cell lines or enzyme sources. Standardize protocols (e.g., ATP concentration in kinase assays) .
Recommendation : Perform head-to-head comparisons under identical conditions .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

Omics Approaches :

  • Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • Metabolomics : LC-MS profiling to track metabolic pathway disruptions .

Q. Chemical Biology Tools :

  • Photoaffinity labeling with azide probes to capture target proteins .
  • CRISPR-Cas9 knockout screens to identify genetic dependencies .

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